molecular formula C16H22N2O2 B6081007 N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide

N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide

Cat. No. B6081007
M. Wt: 274.36 g/mol
InChI Key: CZEPWOGFWMPOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. This compound has been found to have potential therapeutic applications in the treatment of various disorders, including pain, inflammation, and anxiety. In

Mechanism of Action

The mechanism of action of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide involves the activation of the cannabinoid receptors in the body. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. When N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide binds to these receptors, it triggers a series of biochemical reactions that lead to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation by activating the cannabinoid receptors in the body. It has also been found to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders. Additionally, N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide has been shown to have a low potential for abuse and dependence, making it a safer alternative to other drugs used for pain management.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide in lab experiments is its specificity for the cannabinoid receptors in the body. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide. One area of research is the potential use of this compound in the treatment of anxiety disorders. Another area of research is the development of new analogs of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide that have improved solubility and potency. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other disorders, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide is a synthetic compound that has potential therapeutic applications in the treatment of various disorders, including pain, inflammation, and anxiety. Its mechanism of action involves the activation of the cannabinoid receptors in the body, leading to the reduction of pain and inflammation. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research in this area.

Synthesis Methods

The synthesis of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide involves a series of chemical reactions that start with the reaction of morpholine with allyl bromide to form N-allyl morpholine. The intermediate product is then reacted with 2-phenylethylamine to form N-allyl-2-(2-phenylethyl)morpholine. The final step involves the reaction of N-allyl-2-(2-phenylethyl)morpholine with chloroformic acid to form N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide.

Scientific Research Applications

N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anxiolytic properties. Studies have shown that this compound can reduce pain and inflammation by activating the cannabinoid receptors in the body. It has also been found to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders.

properties

IUPAC Name

2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-10-17-16(19)18-11-12-20-15(13-18)9-8-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEPWOGFWMPOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCOC(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.